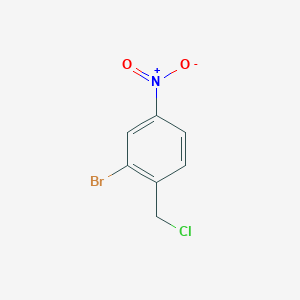

2-bromo-1-(chloromethyl)-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-1-(chloromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(chloromethyl)-4-nitrobenzene typically involves the bromination of 1-(chloromethyl)-4-nitrobenzene. This can be achieved through the following steps:

Nitration: The starting material, chloromethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to form 1-(chloromethyl)-4-nitrobenzene.

Bromination: The nitrated compound is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-1-(chloromethyl)-4-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form carboxylic acids or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, or metal hydrides like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted amines, thioethers, or ethers.

Reduction: The major product is 2-bromo-1-(aminomethyl)-4-nitrobenzene.

Oxidation: Products include 2-bromo-1-(carboxymethyl)-4-nitrobenzene or 2-bromo-1-(formylmethyl)-4-nitrobenzene.

Aplicaciones Científicas De Investigación

2-bromo-1-(chloromethyl)-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial infections or cancer.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification.

Mecanismo De Acción

The mechanism of action of 2-bromo-1-(chloromethyl)-4-nitrobenzene depends on the specific application. In medicinal chemistry, for example, the compound may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA or proteins. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

2-bromo-1-(chloromethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.

2-chloro-1-(bromomethyl)-4-nitrobenzene: Similar structure but with the positions of the bromine and chlorine atoms swapped.

2-bromo-1-(hydroxymethyl)-4-nitrobenzene: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

2-bromo-1-(chloromethyl)-4-nitrobenzene is unique due to the presence of both a bromine and a nitro group on the benzene ring, which imparts specific reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Actividad Biológica

2-Bromo-1-(chloromethyl)-4-nitrobenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This compound, categorized under nitroaromatic compounds, is known for its reactivity and possible applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses.

- Chemical Formula : C6H4BrClN2O2

- CAS Number : 1261794-92-6

- Molecular Weight : 227.46 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and cytotoxic properties. These activities are primarily attributed to the presence of the nitro group and halogen substituents, which can interact with biological macromolecules.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity Type | Organism Tested | Reference |

|---|---|---|---|

| This compound | Antimicrobial | E. coli | |

| 2-Bromo-4-chloro-1-nitrobenzene | Antifungal | Candida albicans |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound has shown potential in inhibiting cell proliferation, likely through the induction of apoptosis.

The biological activity of this compound is thought to involve several mechanisms:

- DNA Interaction : The nitro group can form reactive intermediates that bind to DNA, leading to mutagenic effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular metabolism, thus disrupting normal cellular functions.

- Membrane Disruption : Halogenated compounds often disrupt lipid bilayers, leading to increased permeability and eventual cell death.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various halogenated nitro compounds against E. coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies on breast cancer (MCF-7) and cervical cancer (HeLa) cells demonstrated that treatment with this compound resulted in significant cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis.

Safety and Toxicology

Despite its promising biological activities, safety assessments are critical. Preliminary toxicological studies suggest that the compound may exhibit acute toxicity upon ingestion or dermal exposure, necessitating careful handling in laboratory settings.

Propiedades

IUPAC Name |

2-bromo-1-(chloromethyl)-4-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSUPNGYXZZICQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.